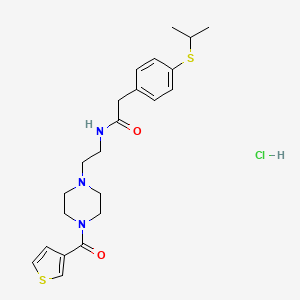
2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is an organic compound characterized by the presence of both aromatic and heterocyclic systems in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves a multi-step process:
Formation of the isopropylthio-substituted benzene derivative: : This is often achieved via the reaction of 4-bromothiophenol with isopropyl bromide under basic conditions.
Coupling with piperazine: : The intermediate product is then coupled with piperazine to introduce the piperazine ring.
Acylation: : Acylation with thiophene-3-carbonyl chloride introduces the thiophene moiety.
Hydrochloride formation: : The final step is the formation of the hydrochloride salt, usually achieved by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. This often involves careful control of reaction conditions such as temperature, solvent choice, and reaction time, as well as purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can undergo various types of chemical reactions:
Oxidation: : The sulfur atoms in the isopropylthio and thiophene moieties can be oxidized to sulfoxides or sulfones.
Reduction: : The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to a secondary alcohol.
Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Sulfuric acid (for nitration), bromine (for bromination)
Major Products Formed
Major products from these reactions can include oxidized or reduced derivatives, as well as substituted aromatic rings.
科学的研究の応用
Chemistry
In chemistry, 2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is used as a reagent for studying reaction mechanisms and as a starting material for synthesizing more complex molecules.
Biology and Medicine
This compound has potential applications in biological and medical research, particularly as a lead compound for developing new drugs. Its structure suggests potential activity as a receptor ligand, enzyme inhibitor, or signaling molecule modulator.
Industry
In industry, this compound can be used in the synthesis of advanced materials, such as polymers with specific electronic or structural properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. The isopropylthio and thiophene-3-carbonyl groups can interact with various biological targets, potentially affecting signaling pathways and enzyme activities. The piperazine ring enhances the compound's ability to cross biological membranes and reach intracellular targets.
類似化合物との比較
2-(4-(isopropylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can be compared with similar compounds such as:
2-(4-(methylthio)phenyl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)acetamide: : Differences in the alkylthio group can affect the compound's reactivity and biological activity.
2-(4-(isopropylthio)phenyl)-N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)acetamide: : Variation in the heterocyclic moiety can lead to different electronic properties and biological effects.
2-(4-(isopropylthio)phenyl)-N-(2-(4-(pyridine-2-carbonyl)piperazin-1-yl)ethyl)acetamide: : The presence of a pyridine ring can enhance the compound's interaction with biological targets.
Each of these compounds has unique properties that can be exploited for specific applications, highlighting the importance of structural variation in drug design and materials science.
Hope this information provides a deep dive into the fascinating world of this compound. Let me know if there's a particular section you want to explore further!
特性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S2.ClH/c1-17(2)29-20-5-3-18(4-6-20)15-21(26)23-8-9-24-10-12-25(13-11-24)22(27)19-7-14-28-16-19;/h3-7,14,16-17H,8-13,15H2,1-2H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVFBTZTVNZAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)
![(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid](/img/structure/B2575713.png)
![N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2575714.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2575716.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2575717.png)
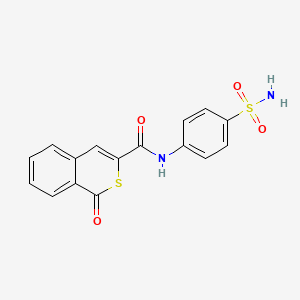
![2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2575720.png)
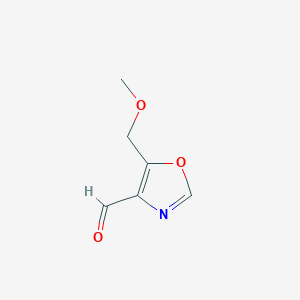
![(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine](/img/structure/B2575723.png)
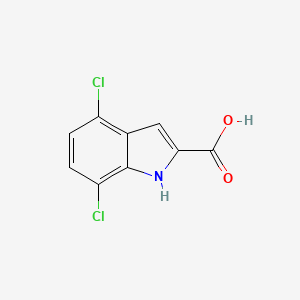
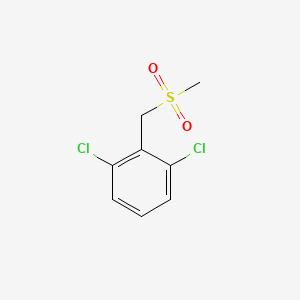
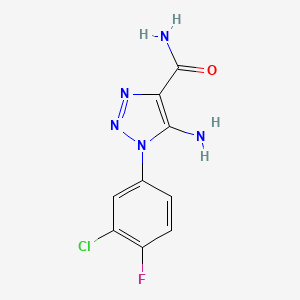
![[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine](/img/structure/B2575733.png)
![N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575734.png)
